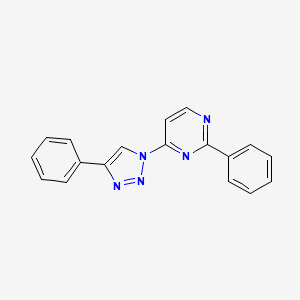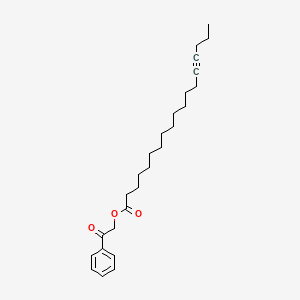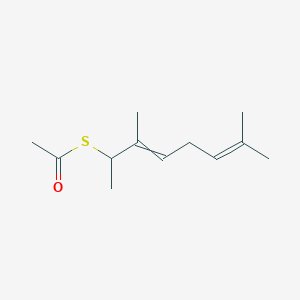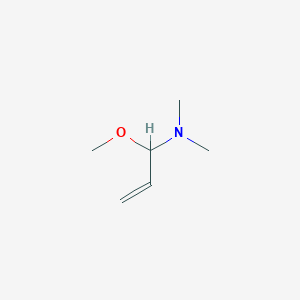![molecular formula C11H13NO2S B14390538 4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile CAS No. 88098-26-4](/img/structure/B14390538.png)
4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile is a chemical compound that features a thiophene ring, a dioxolane ring, and a butanenitrile group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile typically involves the formation of the dioxolane ring followed by the introduction of the thiophene and butanenitrile groups. Common synthetic methods include:
Paal-Knorr Reaction: This involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized based on the desired product and its applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitrile groups to amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst for reduction reactions.
Substitution Reagents: Halogens (e.g., bromine, chlorine) or nitrating agents for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The dioxolane ring may enhance the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A simple heterocyclic compound with a sulfur atom in a five-membered ring.
Furan: Similar to thiophene but with an oxygen atom instead of sulfur.
Pyrrole: Contains a nitrogen atom in the five-membered ring.
Uniqueness
4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile is unique due to the combination of the thiophene and dioxolane rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .
Eigenschaften
CAS-Nummer |
88098-26-4 |
|---|---|
Molekularformel |
C11H13NO2S |
Molekulargewicht |
223.29 g/mol |
IUPAC-Name |
4-(2-thiophen-2-yl-1,3-dioxolan-2-yl)butanenitrile |
InChI |
InChI=1S/C11H13NO2S/c12-6-2-1-5-11(13-7-8-14-11)10-4-3-9-15-10/h3-4,9H,1-2,5,7-8H2 |
InChI-Schlüssel |
QWHVZHSQURCSDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)(CCCC#N)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5,6-Dihydro-1lambda~6~-cyclopenta[d][1,2]thiazole-1,1,3(2H,4H)-trione](/img/structure/B14390489.png)
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide](/img/structure/B14390495.png)


![1-[3-(2-Chloro-9H-thioxanthen-9-YL)propyl]piperazine](/img/structure/B14390516.png)


![Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate](/img/structure/B14390533.png)

